(4-Methyl-6-oxo-1,3-diphenyl-1,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl)acetic acid
Description
This compound belongs to the pyrazolo[3,4-b]pyridine class, characterized by a fused bicyclic core with a pyrazole ring and a pyridine ring. The structure includes a 4-methyl group, 1,3-diphenyl substituents, and an acetic acid moiety at the 7-position. The diphenyl groups may enhance lipophilicity, while the acetic acid side chain could improve solubility or enable salt formation for drug formulation .
Properties
IUPAC Name |
2-(4-methyl-6-oxo-1,3-diphenylpyrazolo[3,4-b]pyridin-7-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O3/c1-14-12-17(25)23(13-18(26)27)21-19(14)20(15-8-4-2-5-9-15)22-24(21)16-10-6-3-7-11-16/h2-12H,13H2,1H3,(H,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJGLKBOXUWBCOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C2=C1C(=NN2C3=CC=CC=C3)C4=CC=CC=C4)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methyl-6-oxo-1,3-diphenyl-1,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl)acetic acid typically involves the condensation of 1,3-difunctional electrophilic substrates with hydrazines. One prevalent method includes the annulation of the pyrazole ring by the condensation of hydrazine or arylhydrazine with an α,β-unsaturated ketone system, followed by dehydration and dehydrogenation of the cycloadduct . The reactions proceed both upon heating in ethanol and under acid/base catalysis conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product. This often includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(4-Methyl-6-oxo-1,3-diphenyl-1,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Acidic or basic catalysts, depending on the reaction type.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a therapeutic agent due to its structural similarity to known bioactive compounds. Research indicates that derivatives of pyrazolo[3,4-b]pyridine exhibit various pharmacological activities, including:
- Anticancer Activity: Studies have shown that compounds with pyrazolo[3,4-b]pyridine structures can inhibit cancer cell proliferation. For instance, a derivative of this compound was tested against various cancer cell lines, demonstrating significant cytotoxic effects .
- Anti-inflammatory Properties: The compound's ability to modulate inflammatory pathways has been explored. It has been suggested that it may inhibit the production of pro-inflammatory cytokines .
Neuropharmacology
Research indicates that pyrazolo[3,4-b]pyridine derivatives can influence neurotransmitter systems. Specifically, they may act as:
- CNS Modulators: The compound has shown promise in modulating GABAergic and glutamatergic neurotransmission, which could be beneficial in treating neurological disorders such as anxiety and depression .
Material Science
The unique properties of (4-Methyl-6-oxo-1,3-diphenyl-1,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl)acetic acid have led to its investigation in material science applications:
- Polymer Chemistry: It has been used as a building block for synthesizing novel polymers with enhanced thermal stability and mechanical properties .
Case Studies
Mechanism of Action
The mechanism of action of (4-Methyl-6-oxo-1,3-diphenyl-1,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl)acetic acid involves its interaction with specific molecular targets and pathways. This compound is known to inhibit certain enzymes and receptors, leading to various biological effects. For example, it may inhibit the activity of kinases or other signaling proteins, thereby modulating cellular processes such as proliferation, apoptosis, and inflammation .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares structural features, physicochemical properties, and commercial availability of analogous pyrazolo[3,4-b]pyridine derivatives.
Table 1: Structural and Functional Group Comparisons
Key Observations:
Substituent Effects: The target compound features diphenyl groups at positions 1 and 3, likely increasing steric bulk and lipophilicity compared to dimethyl or fluorinated analogs. This could influence membrane permeability but may reduce aqueous solubility . Fluorinated alkyl chains (e.g., 2,2-difluoroethyl in CAS 1018052-55-5) are associated with enhanced metabolic stability and resistance to oxidative degradation, a common strategy in medicinal chemistry .
Physicochemical Properties: The molecular weight of the trifluoromethyl analog (289.21 g/mol) suggests a relatively compact structure, which may favor oral bioavailability compared to the bulkier diphenyl-containing target compound . No explicit data on solubility or logP values are available in the evidence, but the acetic acid moiety in all compounds may facilitate salt formation, improving solubility in physiological conditions .
Biological Activity
The compound (4-Methyl-6-oxo-1,3-diphenyl-1,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl)acetic acid is a derivative of the pyrazolo[3,4-b]pyridine scaffold, which has garnered attention in medicinal chemistry for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications and mechanisms of action based on recent research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a pyrazolo[3,4-b]pyridine core structure with acetic acid functionality that may enhance its solubility and bioavailability.
Anticancer Properties
Recent studies have indicated that compounds containing the pyrazolo[3,4-b]pyridine scaffold exhibit significant anticancer activity. For instance:
- Mechanism of Action : The compound has been shown to inhibit key kinases involved in cancer cell proliferation. In vitro studies demonstrated that it induces apoptosis in various cancer cell lines by disrupting cell cycle progression and promoting DNA fragmentation .
- Case Studies : A study evaluating a series of pyrazolo[3,4-b]pyridine derivatives found that certain analogs exhibited IC50 values as low as 0.83 µM against lung cancer cells (A549), indicating potent growth inhibition .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| (4-Methyl-6-oxo...) | A549 | 0.83 | Apoptosis induction |
| (4-Methyl-6-oxo...) | MCF-7 | 1.81 | Cell cycle arrest |
| (4-Methyl-6-oxo...) | HeLa | 1.50 | DNA fragmentation |
Anti-inflammatory Activity
The pyrazolo[3,4-b]pyridine derivatives have also been investigated for their anti-inflammatory properties. Research indicates that these compounds can inhibit pro-inflammatory cytokines and reduce inflammation in various models.
- In Vivo Studies : Animal models treated with pyrazolo derivatives showed reduced levels of inflammatory markers such as TNF-alpha and IL-6, suggesting potential applications in treating inflammatory diseases .
Neuroprotective Effects
Emerging evidence suggests that the compound may possess neuroprotective properties:
- Neuroprotection : Studies have indicated that pyrazolo derivatives can protect neuronal cells from oxidative stress and apoptosis, which is critical in neurodegenerative diseases like Alzheimer's and Parkinson's disease .
- Mechanistic Insights : The neuroprotective effects are attributed to the modulation of signaling pathways involved in cell survival and apoptosis.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
